2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that features a unique combination of functional groups, including a thiazine ring, a chlorinated aniline moiety, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazine ring through a cyclization reaction, followed by the introduction of the chlorinated aniline and fluorinated phenyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications, including:
Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-Chloroanilino]-1-(4-fluorophenyl)-1-ethanone: Lacks the thiazine ring, resulting in different chemical properties and biological activities.
2-[4-Fluoro(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-chlorophenyl)-1-ethanone: Similar structure but with different positioning of the chlorine and fluorine atoms, leading to variations in reactivity and function.
Uniqueness
2-[4-CHLORO(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)ANILINO]-1-(4-FLUOROPHENYL)-1-ETHANONE is unique due to its combination of a thiazine ring, chlorinated aniline, and fluorinated phenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16ClFN2OS |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[4-chloro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H16ClFN2OS/c19-14-4-8-16(9-5-14)22(18-21-10-1-11-24-18)12-17(23)13-2-6-15(20)7-3-13/h2-9H,1,10-12H2 |
InChI Key |
SAAXCEWMINADSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)N(CC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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